3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide
Description
3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide is a fluorinated benzamide derivative featuring a hydrazinecarbonylmethyl linker and a furan-ethylidene moiety. Its structure combines electron-withdrawing (fluorine) and aromatic (benzamide, furan) components, making it a candidate for studies in medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions between hydrazides and aldehydes/ketones, followed by purification via recrystallization or chromatography .
Properties
Molecular Formula |
C15H14FN3O3 |
|---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H14FN3O3/c1-10(13-6-3-7-22-13)18-19-14(20)9-17-15(21)11-4-2-5-12(16)8-11/h2-8H,9H2,1H3,(H,17,21)(H,19,20)/b18-10+ |
InChI Key |
VYCPSBOVFGHJEV-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 |
solubility |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.
Coupling with the furan ring: The hydrazinecarbonyl intermediate is then reacted with a furan derivative under specific conditions to form the furan-linked hydrazinecarbonyl compound.
Introduction of the benzamide core: The final step involves the reaction of the furan-linked hydrazinecarbonyl compound with 3-fluorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The furan ring and fluorine atom may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Variations Among Analogs
- Fluorine vs. Hydroxy/Methoxy Groups : The 3-fluorobenzamide group in the target compound enhances electronegativity and metabolic stability compared to hydroxy- or methoxy-substituted analogs (e.g., L1 , 4b ). Fluorine’s inductive effects may reduce solubility but improve bioavailability.
- This could alter electronic properties and biological target interactions.
- Linker Variations : The hydrazinecarbonylmethyl group in the target contrasts with thiocarbamoyl ( ) or acrylohydrazide ( ) linkers, affecting flexibility and hydrogen-bonding capacity.
Physicochemical and Spectral Properties
Table 3: Spectral Data Highlights
- Functional Group Signatures : All compounds show characteristic C=O (1,650–1,664 cm⁻¹) and C=N (1,620–1,629 cm⁻¹) IR peaks, confirming hydrazone formation . Hydroxy groups (e.g., L1 ) introduce broad O–H stretches (~3,473 cm⁻¹).
- Fluorine Effects: The target’s 3-fluorobenzamide group would split aromatic proton signals in ¹H NMR and show a distinct ¹⁹F NMR peak, unlike non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
